N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that features a unique combination of pyrimidine, isoxazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, which can be achieved through the cycloaddition of nitrile oxides with alkynes. The pyrimidine moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and environmental sustainability of the process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and isoxazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its combined structural features, which provide a unique set of chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(21-10-12-24-11-4-9-22-20(24)26)15-7-8-17-16(13-15)18(27-23-17)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGUOSZMKAVMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C=CC=NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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